ethyl 4-(4-{[2-(dimethylamino)ethyl](6-ethyl-1,3-benzothiazol-2-yl)carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride
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Description
Ethyl 4-(4-{[2-(dimethylamino)ethyl](6-ethyl-1,3-benzothiazol-2-yl)carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C27H36ClN5O5S2 and its molecular weight is 610.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 609.1846393 g/mol and the complexity rating of the compound is 929. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(4-{2-(dimethylamino)ethylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that integrates a piperazine ring, a sulfonamide group, and a benzothiazole moiety. Its molecular formula is C20H28N4O4S with a molecular weight of approximately 432.53 g/mol. The presence of dimethylamino and ethyl groups contributes to its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Antimicrobial Activity
Recent studies have explored the antimicrobial efficacy of similar compounds, particularly those containing benzothiazole and piperazine derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these derivatives often range from 1 to 10 µg/mL, indicating potent antimicrobial properties.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies utilizing human cell lines have indicated that related compounds exhibit varying degrees of cytotoxicity. For example, certain piperazine derivatives demonstrated IC50 values ranging from 2 to 10 µM against cancer cell lines, suggesting potential as anticancer agents . However, detailed cytotoxicity data specific to ethyl 4-(4-{2-(dimethylamino)ethylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride remains limited.
The proposed mechanisms of action for similar compounds often involve the inhibition of key enzymes or disruption of cellular processes in target organisms. For instance, benzothiazole derivatives have been reported to inhibit DNA gyrase in bacteria, leading to cell death . Additionally, the sulfonamide group may interfere with folate synthesis pathways in microorganisms.
Case Studies
Case Study 1: Antitubercular Activity
A study evaluated the antitubercular activity of various piperazine derivatives against Mycobacterium tuberculosis. Compounds structurally related to ethyl 4-(4-{2-(dimethylamino)ethylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride showed promising results with MIC values less than 5 µg/mL .
Case Study 2: Anticancer Potential
In another study focusing on the anticancer potential of piperazine derivatives, several compounds exhibited significant cytotoxic effects on human cancer cell lines. The most effective analogs had IC50 values below 10 µM, suggesting that modifications in the piperazine and benzothiazole components can enhance biological activity .
Data Summary
Property | Value |
---|---|
Molecular Formula | C20H28N4O4S |
Molecular Weight | 432.53 g/mol |
Antimicrobial Activity (MIC) | <10 µg/mL |
Cytotoxicity (IC50) | <10 µM |
Properties
IUPAC Name |
ethyl 4-[4-[2-(dimethylamino)ethyl-(6-ethyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O5S2.ClH/c1-5-20-7-12-23-24(19-20)38-26(28-23)32(18-13-29(3)4)25(33)21-8-10-22(11-9-21)39(35,36)31-16-14-30(15-17-31)27(34)37-6-2;/h7-12,19H,5-6,13-18H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAMMPQKEILXBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36ClN5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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